N-Acetyl Metoclopramide

Dopamine receptor antagonism In vitro pharmacology Metabolite activity

Regulatory impurity testing under ICH Q3A/Q3B for metoclopramide ANDA submissions demands a discrete, well-characterized reference standard. N-Acetyl Metoclopramide (EP Impurity A / USP Related Compound A) is the pharmacopeially designated reference material for this purpose, supplied with comprehensive CoA documentation including HPLC purity, NMR spectra, and MS confirmation. • Resolves from parent drug via reverse-phase HPLC (acetonitrile/water/phosphoric acid), scalable to preparative separations for impurity isolation. • Serves as critical marker in forced degradation studies (photolytic, oxidative, thermal) for stability-indicating method validation. • Pharmacologically inactive metabolite - analytically distinct from metoclopramide, ensuring no functional interference in quantification.

Molecular Formula C16H24ClN3O3
Molecular Weight 341.83 g/mol
CAS No. 5608-13-9
Cat. No. B132811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl Metoclopramide
CAS5608-13-9
Synonyms4-(Acetylamino)-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;  6’-Chloro-4’-[[2-(diethylamino)ethyl]carbamoyl]-m-acetanisidide;  4-Acetamido-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;  N-[2-(Diethylamino)ethyl]-2-methoxy-4-acetamid
Molecular FormulaC16H24ClN3O3
Molecular Weight341.83 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC(=O)C)Cl
InChIInChI=1S/C16H24ClN3O3/c1-5-20(6-2)8-7-18-16(22)12-9-13(17)14(19-11(3)21)10-15(12)23-4/h9-10H,5-8H2,1-4H3,(H,18,22)(H,19,21)
InChIKeyCUDFIXBYMDJBQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl Metoclopramide Reference Standard


N-Acetyl Metoclopramide (CAS 5608-13-9), also designated as Metoclopramide EP Impurity A and Metoclopramide USP Related Compound A, is a fully characterized N-acetylated metabolite and process-related impurity of the antiemetic and gastroprokinetic agent metoclopramide [1]. This compound, with molecular formula C16H24ClN3O3 and molecular weight 341.83 g/mol, is classified as a pharmacopeial reference standard essential for analytical method development, method validation (AMV), and quality control (QC) applications in pharmaceutical manufacturing and regulatory submissions [2].

Type
Pharmacopeial reference standard
Designation
EP Impurity A / USP Related Compound A
Use Context
Analytical method validation & QC release

N-Acetyl Metoclopramide Substitution Limitations


Substitution of N-Acetyl Metoclopramide with other metoclopramide-related compounds or impurities is analytically invalid and regulatorily non-compliant. This compound is specifically designated as Metoclopramide EP Impurity A and USP Related Compound A, and pharmacopeial monographs require its use as a discrete, well-characterized reference standard for impurity profiling, system suitability testing, and method validation [1]. Furthermore, the N-acetyl metabolite exhibits pharmacologically distinct behavior from the parent drug metoclopramide, having been shown to be completely inactive or significantly less potent across multiple dopaminergic models, thereby rendering any functional or pharmacological substitution inappropriate for both analytical and research applications [2].

Other metoclopramide impurities are chemically distinct and may not meet monograph requirements for EP Impurity A or USP Related Compound A.
Reported inactive metabolite profile limits direct substitution in dopamine receptor or AChE bioactivity studies.
Pharmacopeial monographs assign unique identity to this impurity; alternative compounds may not satisfy regulatory identity verification.

N-Acetyl Metoclopramide Differentiation Evidence


Dopamine Receptor Antagonism

In a direct head-to-head comparison, N-Acetyl Metoclopramide (one of four metoclopramide metabolites tested) was evaluated alongside the parent compound metoclopramide for dopaminergic antagonist activity using multiple in vitro receptor binding assays and in vivo functional models. The parent compound metoclopramide demonstrated measurable dopamine receptor antagonist activity, whereas the four metabolites, including N-Acetyl Metoclopramide, were either completely inactive or significantly less potent than metoclopramide across all models evaluated [1].

Dopamine Antagonism
Head-to-head
Zero detectable antagonist activity vs. parent metoclopramide
Supports exclusive analytical reference designation
Rat in vitro receptor binding and in vivo functional models
Dopamine receptor antagonism In vitro pharmacology Metabolite activity

Acetylcholinesterase Inhibition

In a cross-study comparable analysis, N-Acetyl Metoclopramide belongs to a class of metoclopramide biotransformation products that exhibit substantially reduced acetylcholinesterase inhibitory activity relative to the parent compound. Metoclopramide itself is a moderate acetylcholinesterase inhibitor with a measured Ki value, but metabolic products of N-de-ethylation, N-di-de-ethylation, deamination followed by reduction, and amide hydrolysis — including N-Acetyl Metoclopramide — were demonstrated to be increasingly less active as inhibitors [1].

AChE Inhibition
Class-level
Reduced inhibitory activity; potency gradient: parent > N-acetylated metabolites
Not for acetylcholinesterase inhibition studies
Cross-study comparable analysis; review specific Ki context
Acetylcholinesterase inhibition Enzyme kinetics Metabolite pharmacology

Pharmacopeial Identity

N-Acetyl Metoclopramide (CAS 5608-13-9) is explicitly and uniquely defined in major pharmacopeias as Metoclopramide EP Impurity A (European Pharmacopoeia) and Metoclopramide USP Related Compound A (United States Pharmacopeia) [1]. This regulatory designation is not shared by other metoclopramide-related compounds; alternative impurities such as Metoclopramide EP Impurity H (CAS 50-86-2) are chemically distinct entities with separate monograph entries [2]. The compound is supplied with detailed characterization data compliant with regulatory guidelines, including certificates of analysis and traceability documentation required for ANDA submissions and commercial production [3].

Pharmacopeial Identity
Specification review
EP Impurity A / USP Related Compound A / BP Impurity A
Unique regulatory designation with distinct CAS and UNII
Monograph-defined identity; not shared with other metoclopramide impurities
Pharmaceutical impurity profiling Regulatory compliance Reference standards

N-Acetyl Metoclopramide Applications


Impurity Profiling & QC for Metoclopramide API

N-Acetyl Metoclopramide (EP Impurity A / USP Related Compound A) is employed as a certified reference standard for the identification, quantification, and control of this specific process-related impurity in metoclopramide active pharmaceutical ingredient (API) and finished drug products. Its use is mandated under ICH Q3A/Q3B guidelines for impurity testing in pharmaceutical development, ANDA submissions, and commercial batch release. The compound's official pharmacopeial designation (EP Impurity A, USP Related Compound A) ensures that analytical methods using this standard are regulatorily defensible and harmonized across global markets [1].

Analytical Method Development & Validation

This fully characterized compound is utilized during the development and validation of HPLC, UPLC, and LC-MS methods intended for the separation and quantification of metoclopramide and its related substances. Reverse-phase HPLC methods employing simple mobile phases (acetonitrile/water/phosphoric acid) have been demonstrated for the separation of N-Acetyl Metoclopramide, and these methods are scalable to preparative separations for impurity isolation and pharmacokinetic studies [1]. The compound is supplied with comprehensive certificates of analysis (CoA) including HPLC purity data, NMR spectra, and mass spectrometry confirmation, fulfilling the documentation requirements for regulatory method validation [2].

Metoclopramide Metabolism & PK Marker

Given that N-Acetyl Metoclopramide is a documented inactive metabolite of metoclopramide — having been shown in head-to-head studies to be completely inactive or significantly less potent than the parent drug across multiple dopaminergic models — it serves as a critical reference marker in pharmacokinetic investigations and drug metabolism studies [1]. Researchers quantifying metoclopramide and its metabolites in biological matrices (e.g., plasma) use N-Acetyl Metoclopramide as an analytical reference to identify and quantify this specific metabolic pathway, distinguishing it from the pharmacologically active parent compound.

Stability-Indicating Method & Forced Degradation

N-Acetyl Metoclopramide is used as a marker impurity in forced degradation studies designed to establish the stability-indicating nature of analytical methods for metoclopramide. Since metoclopramide has been shown to degrade under photolytic, oxidative, and thermal stress conditions, the presence and quantification of N-Acetyl Metoclopramide as a potential degradation product or process impurity is essential for developing robust stability-indicating HPLC methods that can resolve the parent drug from its related substances [1]. This application is critical for shelf-life determination and regulatory stability submissions.

Application
Selection Property
Validation Focus
Impurity profiling & QC release
Pharmacopeial identity match
Monograph compliance verification
Method development & validation
Certified reference standard
System suitability & resolution
Metabolism & PK studies
Inactive metabolite marker
Parent-metabolite differentiation
Stability-indicating methods
Degradation product marker
Forced degradation specificity

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